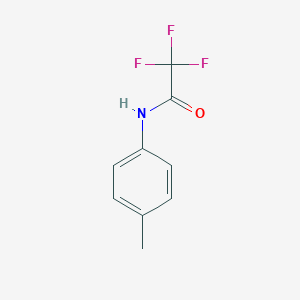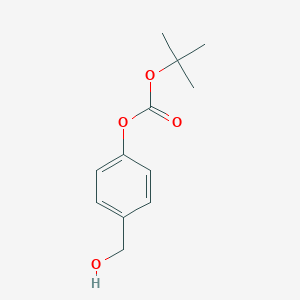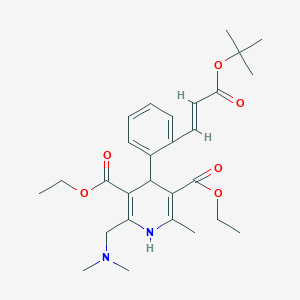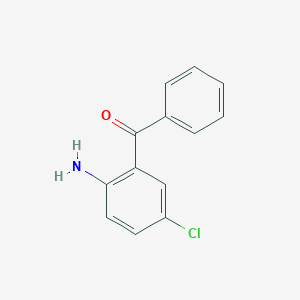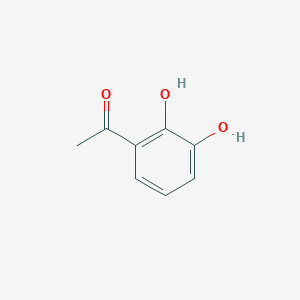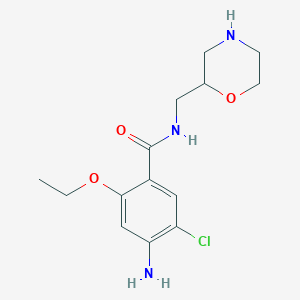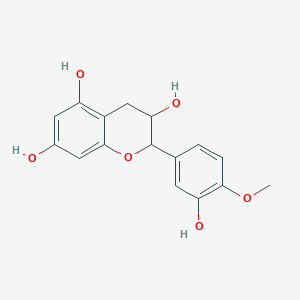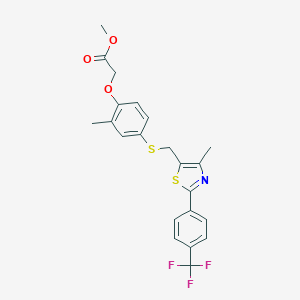
GW 501516 Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of GW 501516 involves several steps. The first step involves the reaction of 4-mercapto-2-methylphenol with chloromethylthiazole in the presence of Cs2CO3 . The second step involves the addition of methyl bromoacetate to the reaction mixture .
Molecular Structure Analysis
The molecular formula of GW 501516 Methyl Ester is C22H20F3NO3S2, and its molecular weight is 467.52 . The structure of GW 501516 includes a thiazole ring and a trifluoromethylphenyl group .
Chemical Reactions Analysis
GW 501516 Methyl Ester is a precursor to GW 501516 . It undergoes reactions to form GW 501516, which is a potent and selective PPARα agonist .
Physical And Chemical Properties Analysis
GW 501516 Methyl Ester is a pale yellow solid . It is slightly soluble in chloroform and ethyl acetate . Its melting point is between 100 - 102 °C .
科学的研究の応用
Treatment of Metabolic Diseases
GW 501516 Methyl Ester, also known as Cardarine, is primarily researched for its potential in treating metabolic disorders. It acts as a PPARδ receptor agonist, which plays a pivotal role in the regulation of fatty acid metabolism . This compound could potentially be used to treat conditions like obesity and type 2 diabetes by enhancing fatty acid oxidation and improving lipid profiles.
Cardiovascular Disease Management
The agonistic action of GW 501516 on PPARδ also suggests cardiovascular benefits. It may improve cholesterol levels and reduce the risk of plaque buildup in arteries, thereby potentially aiding in the prevention or management of heart diseases .
Enhancement of Endurance
GW 501516 has been shown to activate pathways associated with exercise. By stimulating PPARδ, it may increase the muscle’s ability to burn fat, which could lead to improved endurance and performance in athletic activities .
Obesity Research
In the context of obesity, GW 501516 Methyl Ester could be utilized to understand the mechanisms of fat accumulation and breakdown. It might offer insights into the development of more effective weight loss therapies by targeting the PPARδ pathway .
Dyslipidemia Treatment
Dyslipidemia, an abnormal amount of lipids in the blood, is another area where GW 501516 could be applied. Its potential to modulate lipid metabolism might help in normalizing lipid levels, thus offering a therapeutic strategy for this condition .
Hepatic Steatosis (Fatty Liver)
GW 501516 may also have applications in the study and treatment of hepatic steatosis. By promoting the oxidation of fatty acids, it could help reduce liver fat content, which is crucial in managing non-alcoholic fatty liver disease (NAFLD) .
Muscle Wasting Disorders
Research suggests that GW 501516 could be beneficial in treating muscle wasting disorders. Its ability to influence muscle metabolism and promote fat utilization over glucose could help in preserving muscle mass in conditions like cachexia .
Colorectal Cancer Research
Interestingly, GW 501516 has been used in studies to explore its effect on colorectal tumorigenesis and tumor invasion. While its role in cancer is complex and requires further investigation, it opens up a new avenue for cancer research .
Safety And Hazards
特性
IUPAC Name |
methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO3S2/c1-13-10-17(8-9-18(13)29-11-20(27)28-3)30-12-19-14(2)26-21(31-19)15-4-6-16(7-5-15)22(23,24)25/h4-10H,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODOIZHAPCCMJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCC2=C(N=C(S2)C3=CC=C(C=C3)C(F)(F)F)C)OCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460389 |
Source


|
| Record name | GW 501516 Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GW 501516 Methyl Ester | |
CAS RN |
317318-69-7 |
Source


|
| Record name | GW 501516 Methyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

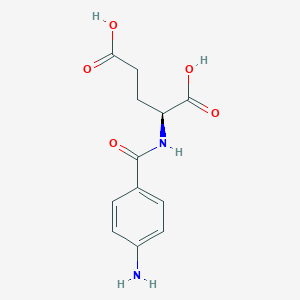
![4-[(Trifluoroacetyl)amino]benzoic acid](/img/structure/B30235.png)

